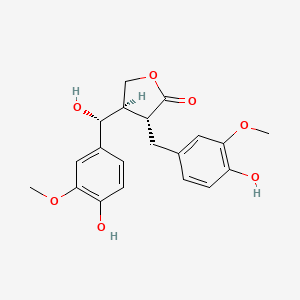
5-Allohydroxymatairesinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allohydroxymatairesinol is a lignan, a type of polyphenolic compound found in plants. It is a stereoisomer of hydroxymatairesinol and is known for its various biological activities. This compound has been isolated from several plant species, including Taxus cuspidata (Japanese yew) and Chamaecyparis formosensis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-Allohydroxymatairesinol can be achieved through several synthetic routes. One common method involves the kinetic reduction of a diastereomeric mixture of 7R/7S-hydroxymatairesinol using sodium borohydride (NaBH4). Another method includes the epimerization of the C7 hydroxyl group by the Mitsunobu reaction followed by ester hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve the extraction and purification from natural sources such as the roots of Taxus cuspidata. The compound is then isolated and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Allohydroxymatairesinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxomatairesinol.
Reduction: Reduction reactions can be used to convert this compound into other lignan derivatives.
Substitution: Substitution reactions can modify the functional groups attached to the lignan structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Substitution reagents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted lignan derivatives, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
5-Allohydroxymatairesinol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lignan derivatives.
Biology: It has been studied for its antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Research has shown potential anticancer activities, making it a candidate for drug development.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits
Wirkmechanismus
The mechanism of action of 5-Allohydroxymatairesinol involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: By inhibiting pro-inflammatory cytokines and enzymes.
Anticancer activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Allohydroxymatairesinol include:
Hydroxymatairesinol: Another lignan with similar biological activities.
Matairesinol: A related lignan with different stereochemistry.
Oxomatairesinol: An oxidized derivative of hydroxymatairesinol
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct properties make it a valuable compound for various scientific and industrial applications .
Eigenschaften
| 81623-30-5 | |
Molekularformel |
C20H22O7 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(3R,4R)-4-[(R)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19+/m1/s1 |
InChI-Schlüssel |
UKHWOLNMBQSCLJ-TYILLQQXSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)O)OC)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



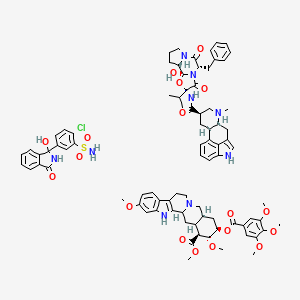
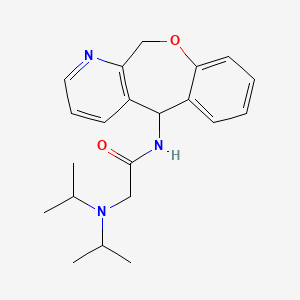
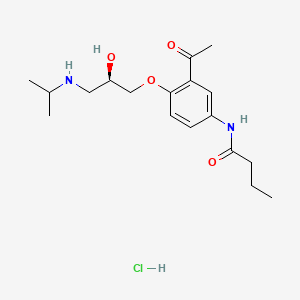

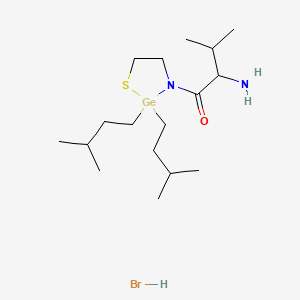
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
